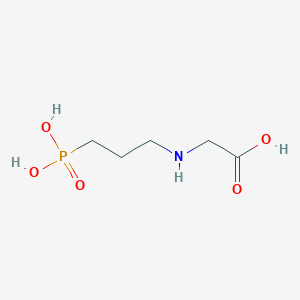

N-(3-Phosphonopropyl)glycine

Description

Structure

3D Structure

Properties

CAS No. |

140151-47-9 |

|---|---|

Molecular Formula |

C5H12NO5P |

Molecular Weight |

197.13 g/mol |

IUPAC Name |

2-(3-phosphonopropylamino)acetic acid |

InChI |

InChI=1S/C5H12NO5P/c7-5(8)4-6-2-1-3-12(9,10)11/h6H,1-4H2,(H,7,8)(H2,9,10,11) |

InChI Key |

KZMNPRNCJFFNRZ-UHFFFAOYSA-N |

Canonical SMILES |

C(CNCC(=O)O)CP(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N 3 Phosphonopropyl Glycine

Synthetic Pathways for N-Substituted Glycine (B1666218) Core Structures

The formation of the N-substituted glycine backbone is a foundational step in the synthesis of the target compound. A common and straightforward approach involves the nucleophilic substitution reaction between an amine and a haloacetic acid. For instance, a green chemistry strategy has been developed for synthesizing various aliphatic N-substituted glycine derivatives by reacting an alkyl amine with chloroacetic acid in water, avoiding the use of toxic solvents. nih.govacs.org This reaction proceeds by adding a solution of the appropriate amine dropwise to an aqueous solution of chloroacetic acid in an ice bath, followed by stirring for an extended period. acs.org The resulting product can then be isolated and purified. acs.org

Another powerful technique, particularly for generating libraries of compounds, is the solid-phase synthesis of N-substituted glycine oligomers, often referred to as peptoids. researchgate.netnih.gov This method, typically using the "submonomer" approach, involves a two-step cycle on a solid support. First, a bromoacetylation of the resin-bound amine is performed, followed by the introduction of a primary amine (the "submonomer") which displaces the bromide to form the N-substituted glycine unit. researchgate.net This methodology allows for the systematic and automated construction of diverse N-substituted glycine backbones.

These core synthetic strategies provide the essential N-alkylated glycine framework, which can then be further functionalized with the phosphonopropyl group.

Introduction of the Phosphonate (B1237965) Moiety: Strategic Approaches

The introduction of the phosphonate functional group is a critical step that defines the final compound. Several classical and modern organophosphorus chemistry reactions are employed for this carbon-phosphorus bond formation.

The Michaelis-Arbuzov reaction is a widely used method for preparing phosphonate esters. wikipedia.org This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.org In the context of N-(3-Phosphonopropyl)glycine synthesis, an N-substituted glycine derivative bearing a 3-halopropyl group would be reacted with a trialkyl phosphite, typically with heating, to form the corresponding dialkyl phosphonate ester. acs.org

A complementary method is the Michaelis-Becker reaction , which utilizes a dialkyl phosphite and a strong base to generate a phosphonate anion. wikipedia.orgacs.org This anion then acts as a nucleophile, displacing a halide from a suitable N-substituted glycine substrate. While effective, this method's requirement for a strong base may not be compatible with all functional groups. acs.org

More recently, transition-metal-catalyzed cross-coupling reactions have emerged as powerful alternatives. The Hirao coupling , a palladium-catalyzed reaction, effectively couples dialkyl phosphites with aryl or vinyl halides. wikipedia.orgorganic-chemistry.org This methodology has been expanded to include cross-coupling between H-phosphonate diesters and various halides, often accelerated by microwave irradiation, providing rapid access to phosphonates. organic-chemistry.org Copper-catalyzed reactions have also proven effective for P-C bond formation. acs.org

The choice of method depends on the specific substrate, functional group tolerance, and desired reaction conditions.

| Synthetic Method | Key Reagents | Typical Conditions | Advantages |

| Michaelis-Arbuzov Reaction | Trialkyl phosphite, Alkyl halide | High temperature | Good yields, widely applicable wikipedia.orgacs.org |

| Michaelis-Becker Reaction | Dialkyl phosphite, Strong base, Alkyl halide | Strong base required | Complementary to Arbuzov, effective for certain substrates acs.org |

| Palladium-Catalyzed Coupling | Dialkyl phosphite, Aryl/Vinyl halide, Pd catalyst | Mild conditions, often requires ligands | High yields, excellent functional group tolerance, stereospecific acs.orgorganic-chemistry.org |

| Phosphorous Acid Routes | Phosphorous acid, Amine, Formaldehyde | One-pot reaction | Industrial relevance, direct formation of phosphonic acid wikipedia.org |

Stereoselective Synthesis of this compound and Chiral Analogues

While this compound itself is not chiral at the glycine alpha-carbon, the synthesis of chiral analogues, which are valuable as biological probes, requires stereoselective methods. α-Aminophosphonic acids are considered unique analogues of α-amino acids, and developing efficient stereoselective syntheses is a significant area of research. acs.orgnih.gov

One major strategy involves the asymmetric hydrophosphonylation of imines. Chiral organocatalysts, such as quinine- or hydroquinine-derived quaternary ammonium (B1175870) salts or thioureas, can catalyze the addition of phosphites to imines with high enantioselectivity. nih.govorganic-chemistry.org This approach can yield enantiomerically enriched α-aminophosphonates in good yields (up to 98%) and high enantiomeric excess (up to 92% ee). nih.gov

Another approach utilizes chiral auxiliaries to control the stereochemical outcome. For example, a camphor-based chiral auxiliary (CAMDOL) has been used to enable stereoselective alkylation and other functionalizations of phosphonates with excellent stereocontrol. acs.org The auxiliary is first attached to the phosphonate, directs a subsequent diastereoselective reaction, and is then cleaved to yield the chiral product. acs.org These methods are crucial for preparing optically pure analogues for structure-activity relationship studies.

Design and Synthesis of Combinatorial Libraries of this compound Derivatives

Combinatorial chemistry, particularly using solid-phase synthesis, is a powerful tool for rapidly generating large libraries of related compounds for biological screening. The synthesis of N-substituted glycine oligomers (peptoids) on a solid support provides a robust framework that can be adapted for creating libraries of this compound derivatives. researchgate.netnih.gov

The "submonomer" method is particularly well-suited for this purpose. researchgate.net The synthesis would proceed on a solid support, such as a resin, through a series of repeated cycles. A key step would involve using a primary amine that already contains the phosphonopropyl moiety (or a protected precursor) as a "submonomer" building block.

Hypothetical Combinatorial Synthesis Cycle:

Acylation: The resin-bound amine is acylated, for example, with bromoacetic acid.

Nucleophilic Displacement: A diverse set of primary amine "submonomers" is added to parallel reactors. One of these submonomers would be 3-aminopropylphosphonic acid (or its ester), while others would introduce different functionalities at the N-position.

Iteration: The acylation and displacement steps are repeated to elongate the chain or add further diversity.

Cleavage: The final compounds are cleaved from the resin and purified.

This strategy allows for the creation of a large matrix of compounds where the position and nature of the this compound unit and other N-substituents are systematically varied, facilitating the exploration of structure-activity relationships.

Analytical and Spectroscopic Characterization in Synthetic Studies

The confirmation of the structure and purity of this compound and its derivatives relies on a combination of standard analytical and spectroscopic techniques. Each method provides unique and complementary information about the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for structural elucidation.

¹H NMR is used to identify the protons in the molecule, confirming the presence of the glycine and propyl chain moieties and their connectivity through analysis of chemical shifts and coupling constants. acs.org

¹³C NMR provides information on the carbon skeleton of the molecule. acs.org

³¹P NMR is particularly diagnostic for phosphonates, showing a characteristic signal that confirms the presence and chemical environment of the phosphorus atom. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition, often through high-resolution mass spectrometry (HRMS). acs.org

Infrared (IR) Spectroscopy is employed to identify the key functional groups present in the molecule. Characteristic absorption bands for the carboxylate (C=O), phosphonate (P=O), and amine (N-H) groups can be readily identified. sciepub.com For instance, the carboxylate bands are typically observed between 1300 and 1700 cm⁻¹, while phosphonate-related bands appear between 950 and 1200 cm⁻¹. sciepub.com

X-ray Crystallography can be used on crystalline samples to determine the precise three-dimensional molecular structure in the solid state, providing definitive information on bond lengths, bond angles, and conformation. nih.gov

| Technique | Information Obtained | Relevance to this compound |

| ¹H NMR | Proton environment, connectivity | Confirms propyl and glycine units, shows N-substitution acs.org |

| ¹³C NMR | Carbon skeleton | Verifies the number and type of carbon atoms acs.org |

| ³¹P NMR | Phosphorus environment | Unambiguously confirms the presence of the phosphonate group nih.gov |

| Mass Spectrometry | Molecular weight, elemental formula | Confirms successful synthesis and purity acs.org |

| IR Spectroscopy | Functional groups | Identifies C=O, P=O, N-H, and C-H bonds sciepub.com |

| X-ray Crystallography | 3D molecular structure | Provides definitive structural proof for crystalline solids nih.gov |

Molecular Mechanisms of Action: Receptor Interactions and Signal Transduction Pathways

N-(3-Phosphonopropyl)glycine as an N-Methyl-D-Aspartate (NMDA) Receptor Ligand

This compound acts as an antagonist at the NMDA receptor, meaning it inhibits the receptor's action. wikipedia.org NMDA receptors are complex heterotetrameric structures, typically composed of two GluN1 subunits and two GluN2 subunits. nih.govbiorxiv.org For the receptor to become activated and its ion channel to open, both the neurotransmitter glutamate (B1630785) and a co-agonist, typically glycine (B1666218) or D-serine, must bind to their respective sites on the subunits. wikipedia.orgnih.gov this compound interferes with this process.

This compound is characterized as a competitive antagonist that acts at the glutamate binding site located on the GluN2 subunits of the NMDA receptor. mdpi.comnih.gov This means it directly competes with the endogenous agonist, glutamate, for the same binding location. mdpi.com By occupying this site, it prevents glutamate from binding and subsequently blocks the conformational changes required for channel activation. Cryo-electron microscopy (cryo-EM) structures of the human GluN1-GluN2A NMDA receptor have visualized competitive antagonists bound to the ligand-binding domains (LBDs) of the GluN2A subunits. rcsb.orgpdbj.org This competitive antagonism is a key feature of several phosphonate-containing compounds developed to probe NMDA receptor function. mdpi.com

The NMDA receptor's functional diversity is largely determined by the specific GluN2 subunit (A, B, C, or D) it incorporates. biorxiv.org Competitive antagonists at the glutamate site, as a class, often exhibit some degree of selectivity for different GluN2 subunits. nih.gov Generally, these antagonists show a preference pattern of GluN2A > GluN2B > GluN2C > GluN2D. nih.gov For instance, CPP (4-(3-phosphonopropyl)piperazine-2-carboxylic acid), a structurally related compound, can exhibit up to a 50-fold selectivity for GluN2A over GluN2D. nih.gov This selectivity arises from subtle differences in the amino acid composition of the glutamate binding pocket across the different GluN2 subunits. rcsb.org Cryo-EM structures of the human N1-N2D di-heterotetramer have been resolved in complex with glycine and CPP, providing a structural basis for understanding these selective interactions. rcsb.org

| NMDA Receptor Subunit | General Antagonist Preference | Structural Insights |

|---|---|---|

| GluN2A | Highest preference among competitive antagonists. nih.gov | Crystal structures of the GluN1/2A agonist binding domain reveal a cavity where variations exist compared to GluN2B, allowing for selective antagonist design. rcsb.org |

| GluN2B | Moderate preference. nih.gov | Distinct from GluN2A, offering a target for subunit-selective antagonists. rcsb.org |

| GluN2C | Lower preference. nih.gov | Full-length cryo-EM structures of the N1-N2C di-receptor have been determined, showing unique conformational states. rcsb.org |

| GluN2D | Lowest preference. nih.gov | Cryo-EM structures of the N1-N2D receptor in complex with antagonists like CPP have been resolved. rcsb.org |

Allosteric modulators bind to sites on the receptor that are distinct from the agonist (glutamate) and co-agonist (glycine) binding sites. nih.govmdpi.com These modulators can be either positive (PAMs), enhancing receptor function, or negative (NAMs), inhibiting it. While this compound itself is a competitive antagonist, its effects are intertwined with the receptor's allosteric landscape. For example, the binding of allosteric modulators can alter the conformation of the ligand-binding domains, which could indirectly influence the binding or efficacy of competitive antagonists. rcsb.orgpdbj.org Compounds like ifenprodil, which binds to the N-terminal domain (NTD) of GluN2B-containing receptors, represent a class of allosteric modulators that provide a different mechanism for inhibiting NMDA receptor function. nih.gov Similarly, CIQ is a positive allosteric modulator that selectively potentiates receptors containing GluN2C and GluN2D subunits. nih.govnih.gov These studies highlight the complex regulatory mechanisms of the NMDA receptor, which form the backdrop against which competitive antagonists like this compound operate.

The binding of glutamate and glycine to the NMDA receptor initiates a series of conformational changes that lead to the opening of the ion channel pore, a process known as gating. biorxiv.org This allows for the influx of cations, primarily Na+ and Ca2+, and the efflux of K+. wikipedia.org As a competitive antagonist, this compound prevents this process from starting by blocking the initial glutamate binding step. mdpi.com Consequently, it prevents the ion channel from opening, thereby inhibiting the flow of ions and the subsequent intracellular signaling cascades that are triggered by Ca2+ influx. wikipedia.org The gating process itself is complex, involving multiple pre-opening steps and the movement of various receptor domains. biorxiv.org The channel is also subject to a voltage-dependent block by magnesium ions (Mg2+) at resting membrane potentials, which is relieved upon depolarization. wikipedia.org By preventing agonist-induced activation, this compound ensures the channel remains in a non-conductive state. Some research also suggests that mechanical forces, such as membrane stretch, can contribute to the gating of NMDA receptors, a process that would also be inhibited by the presence of a competitive antagonist. biorxiv.org

Investigation of Interactions with Other Neurotransmitter Receptors

While the primary pharmacological target of this compound is the NMDA receptor, investigations into its effects on other neurotransmitter systems are less extensive. The specificity of a compound for its intended target is a critical aspect of its pharmacological profile. Glycine itself is a neurotransmitter that can act on inhibitory glycine receptors (GlyRs), which are particularly abundant in the spinal cord and brainstem. frontiersin.org However, the structure of this compound is optimized for the glutamate binding site of the NMDA receptor. There is limited specific evidence in the reviewed literature detailing significant interactions of this compound with other neurotransmitter receptors, such as GABA, dopamine (B1211576), or serotonin (B10506) receptors. The focus of research has predominantly been on its role within the glutamatergic system due to its potent NMDA receptor antagonism. nih.govnih.gov

Glycine Receptors (Strychnine-Sensitive) Interactions

Inhibitory glycine receptors (GlyRs), which are potently blocked by the convulsant strychnine, are a key family of ligand-gated ion channels in the central nervous system, particularly abundant in the spinal cord and brainstem. sigmaaldrich.comnih.gov These receptors are pentameric structures composed of α and β subunits that form a chloride-permeable channel. sigmaaldrich.combiorxiv.org The binding of glycine to GlyRs leads to channel opening and chloride influx, resulting in hyperpolarization and neuronal inhibition. wikipedia.org

Research indicates that the structural requirements for binding to the strychnine-sensitive glycine receptor are distinct from those of the glycine binding site on the NMDA receptor. nih.gov While compounds like glycine and β-alanine are recognized by both receptor types, many NMDA receptor glycine site antagonists show little affinity for the strychnine-sensitive site. nih.gov The pharmacology of GlyRs is complex, with different α subunits (α1-α4) conferring distinct properties. sigmaaldrich.combiorxiv.org While specific binding data for this compound at strychnine-sensitive receptors is not extensively detailed in the provided results, the clear distinction between the two major glycine binding sites in the central nervous system is a critical aspect of its pharmacology. nih.gov

Exploration of Other Ligand-Gated Ion Channels or Metabotropic Receptors

Beyond the classical inhibitory glycine receptors, the broader family of ligand-gated ion channels (LGICs) and metabotropic receptors represent potential targets for this compound and its analogs. LGICs are responsible for fast synaptic transmission and include excitatory receptors like the NMDA, AMPA, and kainate receptors, as well as inhibitory GABA-A and glycine receptors. pharmacologyeducation.org

The most significant interactions for analogs of this compound, such as CPP [4-(3-phosphonopropyl)piperazine-2-carboxylic acid], are with the N-methyl-D-aspartate (NMDA) receptor . nih.govnih.gov The NMDA receptor is a glutamate-gated ion channel that also requires a co-agonist, typically glycine or D-serine, for activation. wikipedia.orgwikipedia.org It is composed of GluN1 and GluN2 subunits, with the glycine binding site located on the GluN1 subunit and the glutamate binding site on the GluN2 subunit. nih.gov CPP, a potent AP7 analogue, acts as a competitive antagonist at the glutamate binding site on the GluN2 subunit, not the glycine co-agonist site. nih.govnih.gov

There is also evidence that glycine can potentiate AMPA receptor function through a metabotropic activation of GluN2A-containing NMDA receptors, a mechanism that does not require ion flux through the NMDA channel but instead initiates a signaling cascade involving ERK1/2 phosphorylation. frontiersin.org

Furthermore, some analogs, like (R,S)-4-Phosphonophenylglycine [(R,S)-PPG], are known to be potent and selective agonists for Group III metabotropic glutamate receptors (mGluRs) . nih.gov These receptors are G-protein coupled receptors that modulate neurotransmission and neuronal excitability, and their activation by (R,S)-PPG has been shown to be neuroprotective in certain models of excitotoxicity. nih.gov Recently, a metabotropic glycine receptor, GPR158, has been identified, which regulates cAMP levels and neuronal excitability upon glycine binding, adding another layer of complexity to glycine signaling. uniprot.org

Computational Approaches to Receptor Binding and Ligand-Protein Interactions

Computational methods like molecular docking and molecular dynamics (MD) simulations are invaluable tools for understanding how ligands such as this compound and its derivatives interact with their receptor targets at an atomic level. chemrxiv.orgbonvinlab.org

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ejmo.orgmdpi.com For analogs of this compound, docking studies have been instrumental. For instance, docking of the antagonist CPP into the NMDA receptor binding site helps to visualize the key interactions that confer its inhibitory activity. aopwiki.org These studies can reveal crucial hydrogen bonds, electrostatic interactions, and hydrophobic contacts between the ligand and amino acid residues in the receptor's binding pocket. frontiersin.org Docking simulations have also been used to explore the binding of tropeines to glycine receptors, suggesting that their dual potentiating and inhibitory effects may arise from different binding modes within the agonist-binding region. uzh.ch

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic nature of ligand-protein interactions over time. plos.orgmdpi.com These simulations can model the conformational changes that occur in both the ligand and the receptor upon binding, offering a more realistic view than static docking poses. chemrxiv.org For example, MD simulations can be used to assess the stability of a ligand-receptor complex, calculate binding free energies, and identify the role of water molecules in the binding interface. mdpi.com Simulations of glycine itself have revealed complex interactions with protein surfaces, where it can displace water and other buffer molecules, leading to changes in protein flexibility and stability. nih.gov This highlights the dynamic and environment-dependent nature of such interactions.

| Compound/Analog | Receptor Target | Computational Method | Key Findings |

|---|---|---|---|

| CPP (Analog) | NMDA Receptor | Molecular Docking | Identifies binding pose and key interactions at the glutamate site. aopwiki.org |

| Tropeines | Glycine Receptor (α3) | Molecular Docking | Suggests binding to a discrete pocket in the extracellular domain, stabilizing a closed, agonist-free state. frontiersin.org |

| Glycine | Antibody Fab Fragment | Molecular Dynamics | Reveals complex, concentration-dependent interactions involving displacement of water and buffer molecules from the protein surface. nih.gov |

| General Peptides | Various (e.g., ACE) | Molecular Docking | Binding affinity can be calculated (e.g., kcal/mol) and correlated with hydrogen bonds and hydrophobic interactions. frontiersin.org |

Structure-Activity Relationships (SAR) Governing Receptor Affinity and Efficacy

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a compound to observe the effect on its biological activity. For this compound analogues, SAR studies have been crucial for developing potent and selective receptor antagonists and agonists.

The development of potent NMDA receptor antagonists has been heavily guided by SAR. By incorporating the backbone of antagonists like AP5 or AP7 into cyclic structures, more potent compounds were created. nih.gov For example, creating the piperazine (B1678402) ring system found in CPP [4-(3-phosphonopropyl)piperazine-2-carboxylic acid] from the linear AP7 structure resulted in a highly potent antagonist. nih.govdiva-portal.org This demonstrates that constraining the conformation of the molecule can significantly enhance its binding affinity.

For the glycine co-agonist site on the NMDA receptor, SAR studies on different chemical scaffolds, such as quinoxaline-2,3-dione and 3-acylamino-2-aminopropionic acid derivatives, have been performed. nih.govresearchgate.net These studies reveal that lipophilic substituents can be accommodated in the binding site, provided they are separated from the core amino acid structure by a suitable linker, leading to compounds with a range of activities from antagonism to partial agonism. researchgate.net

Enzymatic Interactions and Inhibition Profiles

Inhibition of Key Enzymes by Phosphonoglycine Structures

Phosphonoglycine derivatives have been extensively studied as inhibitors of several critical enzymes. Their structural resemblance to natural substrates or transition states allows them to bind to enzyme active sites, often with high affinity and specificity.

Analysis of 5-Enolpyruvylshikimate-3-phosphate (EPSP) Synthase Inhibition (Drawing parallels from N-(phosphonomethyl)glycine)

N-(phosphonomethyl)glycine, commonly known as glyphosate, is a potent inhibitor of 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, a key enzyme in the shikimate pathway. ucanr.edu This pathway is essential for the biosynthesis of aromatic amino acids in plants and microorganisms. ucanr.eduresearchgate.net Glyphosate acts as a competitive inhibitor with respect to phosphoenolpyruvate (B93156) (PEP) and an uncompetitive inhibitor with respect to shikimate-3-phosphate (B1206780) (S3P). nih.govnih.gov Its inhibitory action is proposed to stem from its ability to mimic the transition state of the enzymatic reaction. nih.govnih.gov The binding of S3P to the enzyme induces a conformational change that creates a binding site for glyphosate. nih.gov The resulting enzyme-S3P-glyphosate ternary complex is highly stable and prevents the binding of PEP, thereby blocking the pathway and leading to the accumulation of shikimate. alanplewis.comresearchgate.net

While direct studies on N-(3-Phosphonopropyl)glycine's inhibition of EPSP synthase are less common, parallels can be drawn from the extensive research on glyphosate. The fundamental phosphonoglycine scaffold is a key determinant of this inhibitory activity. The phosphonate (B1237965) group mimics the phosphate (B84403) of PEP, while the glycine (B1666218) moiety occupies a space that interferes with the catalytic process. nih.govalanplewis.com It is plausible that this compound, sharing the core phosphonoglycine structure, could also exhibit inhibitory effects on EPSP synthase, although the difference in the alkyl chain length between the phosphonate and glycine moieties would likely influence its binding affinity and inhibitory potency.

Mechanistic Studies of Enzyme-Inhibitor Complex Formation (e.g., Transition-State Analogue Binding)

The mechanism of EPSP synthase inhibition by phosphonates often involves the formation of a stable enzyme-inhibitor complex that mimics the tetrahedral reaction intermediate. alanplewis.com Phosphonate analogues of the tetrahedral intermediate have been shown to be potent inhibitors of EPSP synthase. nih.gov X-ray crystallography studies have revealed that the binding of these inhibitors can induce significant conformational changes in the enzyme's active site. researchgate.netnih.gov For instance, the binding of the (R)-phosphonate analogue of the tetrahedral intermediate to E. coli EPSPS leads to conformational shifts in key amino acid residues, which are not observed with the (S)-phosphonate analogue. nih.gov This highlights the stereospecificity of the enzyme-inhibitor interaction.

These phosphonate-based inhibitors are considered transition-state analogues because their tetrahedral phosphonate group mimics the geometry and charge distribution of the transient tetrahedral intermediate formed during the enzymatic reaction. nih.govacs.org This mimicry allows for tight binding to the enzyme's active site, effectively blocking substrate access and catalysis. The stability of the phosphonate group to hydrolysis, compared to the phosphate ester in the natural substrate, makes these compounds effective and often irreversible inhibitors. researchgate.net

Inhibition of Aminopeptidases by Phosphonic Acid Analogues of Phenylglycine

Phosphonic acid analogues of amino acids have emerged as a significant class of inhibitors for metalloproteases, including aminopeptidases. acs.org These enzymes play crucial roles in various physiological processes by cleaving N-terminal amino acids from peptides and proteins. stanford.edutandfonline.com

Substrate Specificity and Binding Mode Analysis in Aminopeptidase (B13392206) Inhibition

Studies on phosphonic acid analogues of phenylglycine have demonstrated their inhibitory activity against various aminopeptidases, such as porcine aminopeptidase N (pAPN). dntb.gov.uascite.airesearchgate.net The inhibitory potency of these compounds is influenced by the substituents on the aromatic ring of the phenylglycine moiety. researchgate.netsciprofiles.com Molecular modeling studies have shown that the aminophosphonate fragment of these inhibitors binds in a highly consistent manner within the enzyme's active site. researchgate.netresearchgate.net The differences in affinity among various analogues are primarily attributed to the nature and position of the substituents on the phenyl ring. researchgate.net

The phosphonate group in these inhibitors is crucial for their activity, as it chelates the catalytic metal ion (often zinc) in the active site of the aminopeptidase, mimicking the tetrahedral transition state of peptide bond hydrolysis. acs.orgacs.org The side chain of the amino acid analogue interacts with the S1 pocket of the enzyme, contributing to the inhibitor's specificity and binding affinity. acs.org For example, phosphonate derivatives of hydrophobic amino acids like homophenylalanine have shown potent inhibition of alanine (B10760859) aminopeptidases. acs.org The binding mode of these inhibitors is often similar to that of the corresponding substrates, with the phosphonate group occupying the same position as the scissile amide bond of the substrate. stanford.edu

Interactions with Other Metabolic Enzymes (e.g., Cholinesterases by related Amino Acid Schiff Bases)

The broader enzymatic interaction profile of compounds related to this compound extends to other enzyme families. For instance, Schiff bases derived from amino acids have been investigated as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). ijcce.ac.irijcce.ac.ir

Research has shown that newly synthesized amino acid Schiff base-Zn(II) complexes can exhibit significant inhibitory activity against both AChE and BChE. ijcce.ac.irijcce.ac.ir For example, certain complexes have demonstrated greater inhibitory potency than the standard inhibitor tacrine. ijcce.ac.ir Molecular docking studies suggest that these Schiff base complexes bind within the active site of the cholinesterase enzymes, interacting with key amino acid residues. researchgate.netresearchgate.net The binding can involve a combination of hydrogen bonding and hydrophobic interactions with residues in both the peripheral anionic site and the catalytic triad (B1167595) of the enzyme. researchgate.netnih.gov The inhibitory activity can be influenced by the specific amino acid and aldehyde used to form the Schiff base, as well as the presence of the metal ion. ijcce.ac.ir

Quantitative Structure-Activity Relationships (QSAR) for Enzyme Inhibition by this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. nih.govmdpi.com These models are valuable tools in drug design for predicting the activity of new compounds and for understanding the molecular features that determine their inhibitory potency. nih.gov

For enzyme inhibitors, QSAR models can be developed to relate various molecular descriptors (e.g., steric, electronic, and hydrophobic properties) of a series of compounds to their inhibitory constants (e.g., IC50 or Ki values). mdpi.comnih.gov In the context of phosphonate inhibitors, QSAR studies can elucidate the key structural requirements for potent enzyme inhibition. For example, in the case of phosphoenolpyruvate carboxylase inhibitors, factors such as the hydrophobicity and steric properties of substituents, as well as the electronic properties of the phosphonate group, have been found to be critical for binding to the active site. nih.gov

While specific QSAR studies for this compound derivatives are not extensively documented in the reviewed literature, the principles of QSAR can be applied to this class of compounds. By systematically modifying the structure of this compound and measuring the corresponding inhibitory activity against a target enzyme, a QSAR model could be developed. Such a model would be instrumental in designing more potent and selective inhibitors by predicting the activity of novel derivatives and providing insights into the key interactions between the inhibitors and the enzyme's active site. The development of such models often involves techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). frontiersin.org

Interactive Data Table: Inhibition of Cholinesterases by Amino Acid Schiff Base-Zn(II) Complexes

This table summarizes the inhibitory activities (Ki values) of several amino acid Schiff base-Zn(II) complexes against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). ijcce.ac.ir

| Compound | Target Enzyme | Ki (µM) ijcce.ac.ir |

| 1a | AChE | 111.24 ± 12.61 |

| BChE | 33.41 ± 5.46 | |

| 1b | AChE | 78.04 ± 8.66 |

| BChE | 24.31 ± 3.98 | |

| 1c | AChE | 95.98 ± 9.27 |

| BChE | 85.18 ± 7.05 | |

| Tacrine (Standard) | AChE | Not explicitly stated in provided text |

| BChE | 94.37 (IC50 µM) |

Neurobiological and Systems Level Research in Experimental Models

Modulation of Synaptic Plasticity in In Vitro Neural Systems

Studies using isolated neural tissues, such as hippocampal slices, have been instrumental in defining the precise effects of N-(3-Phosphonopropyl)glycine on the cellular underpinnings of learning and memory. Its primary mechanism of action in these systems relates to its function as a selective antagonist at the glycine (B1666218) co-agonist binding site of the N-methyl-D-aspartate (NMDA) receptor, with a particular preference for subtypes containing the GluN2B subunit.

Long-Term Potentiation (LTP) and Long-Term Depression (LTD) are enduring changes in synaptic strength considered to be the primary cellular correlates of memory formation. The induction of most forms of LTP in the hippocampus and cortex is critically dependent on the activation of NMDA receptors.

Research has consistently demonstrated that this compound is a potent inhibitor of LTP induction. By binding to the glycine site on the NMDA receptor, it prevents the conformational change necessary for channel opening, even in the presence of glutamate (B1630785) and postsynaptic depolarization. This blockade inhibits the calcium influx through the NMDA receptor channel, which is the essential trigger for the downstream signaling cascades that lead to the strengthening of the synapse. Consequently, the application of this compound during high-frequency stimulation protocols effectively prevents the establishment of LTP.

The effect on LTD is also significant. NMDAR-dependent LTD, which is typically induced by prolonged, low-frequency stimulation, also requires calcium influx through NMDA receptors, albeit at a lower concentration than that required for LTP. As an NMDA receptor antagonist, this compound can also block the induction of this form of synaptic depression. Its high affinity for the glycine site makes it a valuable tool for dissecting the specific contribution of NMDA receptor activation to both LTP and LTD.

Table 1: Summary of this compound Effects on Synaptic Plasticity

| Synaptic Phenomenon | Experimental Preparation | Effect of this compound | Primary Mechanism of Action |

| Long-Term Potentiation (LTP) | Hippocampal Slices (e.g., CA1 region) | Potent blockade of induction | Antagonism of the NMDA receptor glycine co-agonist site, preventing Ca²⁺ influx. |

| Long-Term Depression (LTD) | Hippocampal and Cortical Slices | Inhibition of NMDAR-dependent LTD induction | Antagonism of the NMDA receptor glycine co-agonist site, blocking the necessary low-level Ca²⁺ signal. |

Electrophysiological recordings at the single-cell level provide direct evidence of a compound's effect on synaptic transmission. This compound has been shown to modulate both excitatory and inhibitory currents.

The primary effect of this compound on excitatory transmission is the selective reduction of the NMDA receptor-mediated component of the EPSC. A typical glutamatergic EPSC has two main components: a fast component mediated by AMPA receptors and a slower, voltage-dependent component mediated by NMDA receptors. Application of this compound specifically diminishes or eliminates the slow component without affecting the fast AMPA receptor-mediated current, confirming its selectivity for the NMDA receptor.

Table 2: Modulation of Postsynaptic Currents by this compound

| Postsynaptic Current | Primary Receptor Target | Effect of this compound | Functional Consequence |

| Excitatory (EPSC) | NMDA Receptor (Glutamate-gated) | Selective antagonism of the NMDA component. | Reduction of excitatory drive; blockade of synaptic plasticity induction. |

| Inhibitory (IPSC) | Glycine Receptor (Glycine-gated) | Partial agonism/competitive antagonism. | Complex modulation of synaptic inhibition, particularly in the brainstem and spinal cord. |

Influence on Neurotransmission Dynamics in Animal Brain Regions

Moving from in vitro preparations to intact animal models allows for the examination of how this compound affects complex neural circuits and the interplay between different neurotransmitter systems.

At the systems level, this compound functions as a suppressor of glutamatergic neurotransmission mediated by NMDA receptors. In vivo electrophysiological studies show that its administration can reduce the firing rate of neurons that are tonically driven by glutamatergic inputs. By blocking a key receptor for excitatory signaling, it effectively dampens network excitability in brain regions with high densities of NMDA receptors, such as the cerebral cortex and hippocampus. This systemic reduction in NMDA receptor function is the basis for its influence on a wide range of neurological processes that depend on glutamatergic signaling.

Glutamatergic neurons form extensive connections that regulate the activity of other major neurotransmitter systems. The function of dopaminergic neurons in the ventral tegmental area (VTA) and serotonergic neurons in the raphe nuclei is tightly controlled by glutamatergic inputs acting on NMDA receptors.

Research indicates that this compound can indirectly modulate these systems. For instance, glutamatergic projections often excite GABAergic interneurons that, in turn, inhibit dopamine (B1211576) neurons. By blocking NMDA receptors on these GABAergic interneurons with this compound, the inhibitory brake on dopamine neurons can be lifted. This disinhibition can lead to an increase in the firing rate of dopamine neurons and subsequent dopamine release in projection areas like the nucleus accumbens and prefrontal cortex. A similar regulatory logic applies to serotonergic pathways, where glutamatergic inputs modulate the activity of serotonin-producing neurons. Therefore, antagonism of NMDA receptors by this compound can produce significant downstream changes in monoamine neurotransmitter dynamics.

Table 3: Overview of this compound's Influence on Neurotransmitter Systems

| Neurotransmitter System | Primary Mechanism of Interaction | Resulting System-Level Effect |

| Glutamatergic | Direct antagonism of postsynaptic NMDA receptors. | General reduction in excitatory neurotransmission and network excitability. |

| Glycinergic | Partial agonism at inhibitory glycine receptors (GlyRs). | Context-dependent modulation (increase or decrease) of inhibitory tone in the spinal cord and brainstem. |

| Dopaminergic | Indirect modulation via blockade of NMDA receptors on regulatory interneurons (e.g., GABAergic). | Disinhibition of dopamine neurons, potentially increasing dopamine release in projection targets. |

| Serotonergic | Indirect modulation via blockade of NMDA receptors on regulatory neurons. | Alteration of serotonergic neuron firing rates and system output. |

Developmental Neurobiology and Early Brain Development Research

The development of the central nervous system is a highly regulated process involving the coordinated proliferation, differentiation, and migration of neural cells. Neurotransmitters and their receptors, including the glycine and N-methyl-D-aspartate (NMDA) receptor systems where this compound acts, are present and functional long before the formation of synapses, suggesting their involvement in these early developmental events. frontiersin.orgnih.gov

Role in Neuronal Proliferation, Differentiation, and Migration

Glycine and its receptors play a significant role in the developing central nervous system, influencing key neurogenic events. frontiersin.org Glycine receptors (GlyRs) are expressed in progenitor cells in the dorsal regions and in migrating neurons, where they contribute to the control of the cell cycle, cell migration, and morphological development. frontiersin.orgsemanticscholar.org The glycine transporter 1 (GLYT1), which modulates the availability of glycine, is also implicated in these processes. Inhibition of GLYT1 has been shown to decrease the proliferative activity of neural stem/progenitor cells (NPCs) derived from the embryonic mouse hippocampus. oatext.com This suggests that GLYT1 positively regulates the proliferation of these cells. oatext.com

Similarly, the NMDA receptor system, a target for this compound, is known to be involved in neuronal plasticity and development. nih.govresearchgate.net The precise role of antagonizing specific glutamate receptor subtypes, such as those targeted by this compound, on the intricate processes of neuronal proliferation, differentiation, and migration remains an area of active investigation.

Modulation of Intracellular Calcium Concentrations during Neural Maturation

Calcium signaling is a critical component of neuronal development, influencing processes from cell fate determination to migration and maturation. semanticscholar.orgbiorxiv.org Spontaneous calcium transients and waves are observed in developing neurons and are modulated by neurotransmitter systems. semanticscholar.orgbiorxiv.org

Glycinergic neurotransmission, in particular, has been shown to influence neural maturation by modulating intracellular calcium concentrations in various brain regions, including the hippocampus and brainstem nuclei. nih.gov The activation of glycine receptors can lead to a depolarization in immature neurons, triggering the opening of voltage-gated calcium channels and subsequent calcium influx. semanticscholar.org This influx is crucial for downstream cellular events. Consequently, the inhibition of glycine receptors can depress this calcium activity and has been shown to impair neuronal migration. semanticscholar.org

Given that this compound acts as an antagonist at the glycine site of the NMDA receptor, it can influence intracellular calcium levels. NMDA receptor activation is a well-known pathway for calcium entry into neurons. nih.gov By blocking this site, the compound can be expected to modulate the frequency and amplitude of calcium signals during the critical period of neural maturation, thereby influencing developmental outcomes.

Electrophysiological Characterization of Neuronal Responses and Circuitry

The excitability of neurons and the function of neural circuits are fundamentally governed by the interplay of excitatory and inhibitory neurotransmission. This compound, by targeting the NMDA receptor, directly influences excitatory signaling. Electrophysiological studies in various experimental models have been crucial in characterizing its effects on neuronal responses and circuitry.

Inhibitory interneurons in the spinal cord dorsal horn, which use GABA and/or glycine as neurotransmitters, play a critical role in processing sensory information, including pain. nih.gov The balance between excitation and inhibition is vital for normal circuit function, and disruptions can lead to conditions like hyperalgesia. nih.gov Glycine receptors are present not only postsynaptically but also on presynaptic terminals of inhibitory neurons, where they regulate the release of both glycine and GABA. nih.gov

This compound is a derivative of piperazine (B1678402), and a related compound, 4-(3-phosphonopropyl)piperazine-2-carboxylic acid (CPP), is a known NMDA antagonist. aopwiki.org The electrophysiological effects of such antagonists include the blockade of NMDA receptor-mediated currents. nih.gov This action can alter synaptic plasticity phenomena like long-term potentiation (LTP), which is heavily dependent on NMDA receptor function and is considered a cellular correlate of learning and memory. nih.govresearchgate.net By inhibiting NMDA receptors, these compounds can reduce the excitability of neuronal circuits. nih.gov

Behavioral Studies in Preclinical Animal Models of Neurological and Psychiatric Conditions (excluding clinical human trial data)

The effects of this compound and related compounds on complex behaviors have been investigated in various preclinical animal models. These studies provide insights into the potential roles of the NMDA receptor system in different neurological and psychiatric conditions.

Models of Learning and Memory

The NMDA receptor system is fundamentally implicated in the neurobiological processes of learning and memory. nih.govresearchgate.net Pharmacological blockade of NMDA receptors in animal models has consistently been shown to impair the acquisition of new memories. nih.govresearchgate.net For example, NMDA receptor antagonists can disrupt learning in tasks such as classical fear conditioning in goldfish and other memory paradigms in rodents. nih.gov

Enhancing NMDA receptor function, on the other hand, has been associated with improved learning and memory. nih.gov The antagonistic action of this compound at the NMDA receptor suggests it would likely interfere with learning and memory formation in preclinical models, a characteristic shared by many NMDA receptor antagonists. nih.gov

Models of Neural Hyperexcitability and Seizure Activity

Given that this compound is an antagonist of the excitatory NMDA receptor, it has been investigated for its potential to counteract neuronal hyperexcitability, a hallmark of seizures and epilepsy. researchgate.netnih.gov Animal models of epilepsy are diverse and aim to mimic different aspects of the human condition, from acute seizures to chronic epilepsy with spontaneous recurrent seizures. mdpi.comsemanticscholar.org

Chemical convulsants like pentylenetetrazol (PTZ), which acts on the GABAergic system, and kainic acid, which overstimulates glutamate receptors, are commonly used to induce seizures in rodents for preclinical screening of potential antiepileptic drugs. researchgate.netmdpi.com The maximal electroshock (MES) test is another standard model. researchgate.net

Compounds that block NMDA receptors have shown anticonvulsant properties in various preclinical models. researchgate.net However, it is noteworthy that early competitive NMDA receptor antagonists, while effective in non-epileptic rodent models, showed significant central nervous system side effects in human patients with epilepsy, a phenomenon that was better predicted by chronic models like kindled rats. researchgate.net The glycine transporter 1 (GlyT1) has also emerged as a target for epilepsy treatment, as its inhibition can modulate both glycinergic and glutamatergic neurotransmission, and GlyT1 inhibitors have been shown to suppress seizures in mouse models of temporal lobe epilepsy. nih.gov The action of this compound at the glycine site of the NMDA receptor places it within this complex signaling network relevant to seizure control.

Advanced Research Methodologies and Analytical Techniques

Radioligand Binding Assays for Receptor Affinity and Selectivity

Radioligand binding assays are fundamental in characterizing the affinity and selectivity of N-(3-Phosphonopropyl)glycine for its target receptors. These assays typically utilize a radiolabeled form of a known ligand to compete with the unlabeled compound for binding to a specific receptor. While specific radioligand binding data for this compound is not detailed in the provided search results, the general methodology involves incubating a preparation of tissues or cells expressing the receptor of interest with a fixed concentration of a radiolabeled ligand and varying concentrations of this compound. The amount of radioligand displaced by this compound is then measured, allowing for the calculation of its binding affinity, often expressed as the inhibitor constant (Ki).

Electrophysiological Techniques: Whole-Cell Patch Clamp and Field Potential Recordings

Electrophysiological techniques are essential for studying the functional effects of this compound on neuronal activity. The whole-cell patch-clamp technique allows for the recording of ionic currents through the entire cell membrane of a single neuron. nih.govnih.gov This method can be used to assess how this compound modulates the activity of specific ion channels, such as N-methyl-D-aspartate (NMDA) receptors. nih.gov Field potential recordings, on the other hand, measure the summed electrical activity of a population of neurons and can reveal how this compound affects synaptic transmission and plasticity within a neural circuit.

Biochemical Assays for Enzyme Kinetics and Inhibition (e.g., IC50, Ki Determination)

Biochemical assays are employed to determine the inhibitory potency of this compound on specific enzymes. These assays measure the rate of an enzymatic reaction in the presence of varying concentrations of the compound. The half-maximal inhibitory concentration (IC50) is a common metric derived from these experiments, representing the concentration of this compound required to inhibit the enzyme's activity by 50%. From the IC50 value, the inhibitor constant (Ki) can be calculated, which reflects the binding affinity of the inhibitor for the enzyme. nih.gov For instance, studies on the related compound N-(phosphonomethyl)glycine (glyphosate) have shown its potent and specific inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). nih.gov

Molecular Biological Tools for Receptor Subunit Manipulation and Expression

Molecular biological techniques are instrumental in dissecting the specific receptor subunits with which this compound interacts. By expressing different combinations of receptor subunits in cell lines, researchers can create specific receptor subtypes and then use techniques like radioligand binding or patch-clamp electrophysiology to determine the affinity and functional effects of this compound at these defined receptor compositions. This approach allows for a detailed understanding of the molecular determinants of the compound's selectivity.

In Silico Methods: Computational Chemistry, Molecular Dynamics, and Docking Simulations

In silico methods, including computational chemistry, molecular dynamics, and docking simulations, provide valuable insights into the interaction of this compound with its biological targets at an atomic level. Molecular docking simulations can predict the preferred binding orientation and affinity of the compound within the binding site of a receptor or enzyme. mdpi.comsemanticscholar.org Molecular dynamics simulations can then be used to study the stability of the compound-protein complex over time and to understand the conformational changes that may occur upon binding. nih.govpurdue.edunih.govresearchgate.netmdpi.com These computational approaches can guide the design of new analogs with improved potency and selectivity.

Microdialysis for In Vivo Neurotransmitter Monitoring

In vivo microdialysis is a technique used to measure the concentrations of neurotransmitters and other molecules in the extracellular fluid of the brain of a living animal. nih.gov A small, semi-permeable probe is implanted into a specific brain region, and a physiological solution is slowly perfused through it. Molecules from the extracellular space diffuse across the membrane into the perfusion fluid, which is then collected and analyzed. This technique could be used to investigate how the administration of this compound affects the levels of various neurotransmitters, providing insights into its in vivo mechanism of action.

Autoradiography for Ligand Distribution Mapping in Neural Tissues

Autoradiography is a technique used to visualize the distribution of radiolabeled ligands within tissue sections. nih.govnih.gov Brain slices are incubated with a radiolabeled form of this compound or a competing radioligand. The tissue sections are then exposed to a photographic film or a sensitive detector, which reveals the location and density of the binding sites. This method provides a detailed map of the brain regions and specific nuclei where this compound binds, offering clues about its potential physiological functions. nih.gov

Cryo-Electron Microscopy (Cryo-EM) for Receptor Structure Elucidation with Ligands

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology, enabling the determination of high-resolution structures of complex biomolecular assemblies, including membrane-bound receptors, in their near-native states. This methodology is particularly valuable for understanding the intricate interactions between receptors and their ligands, such as this compound, providing a detailed view of the binding pocket and the conformational changes that lead to receptor activation or inhibition.

Recent advancements in Cryo-EM have facilitated the structural elucidation of various ionotropic glutamate (B1630785) receptors and glycine (B1666218) receptors, which are the primary targets for this compound. pdbj.orgnih.govfrontiersin.org These studies have provided unprecedented insights into the architecture of these receptors, which are crucial for fast synaptic transmission in the central nervous system. frontiersin.orgnih.gov

While Cryo-EM has been successfully applied to determine the structures of these receptors in complex with a variety of agonists, antagonists, and allosteric modulators, a search of publicly available structural databases and scientific literature did not yield any specific Cryo-EM structures of a receptor in a complex with this compound as of September 2025.

However, the wealth of structural data for related ligands allows for a detailed understanding of the binding sites and the general mechanisms of action. For instance, high-resolution Cryo-EM structures of N-methyl-D-aspartate (NMDA) receptors and glycine receptors (GlyRs) have been solved in their apo (unliganded), agonist-bound, and antagonist-bound states. nih.govresearchgate.netrcsb.org These structures reveal the complex conformational dynamics that govern channel gating. nih.govnih.gov

The general approach for such a study would involve the expression and purification of the target receptor, followed by the formation of a stable complex with this compound. This complex would then be vitrified and imaged using a transmission electron microscope. The resulting two-dimensional projection images are then processed and computationally reconstructed to generate a three-dimensional density map of the receptor-ligand complex.

The detailed structural information that could be obtained from a Cryo-EM study of a receptor bound to this compound would be invaluable for structure-based drug design. It would allow for the precise mapping of the interactions between the phosphonate (B1237965), glycine, and propyl moieties of the ligand and the amino acid residues of the receptor's binding pocket. This, in turn, could guide the development of new ligands with improved affinity, selectivity, and pharmacokinetic properties.

Table 1: Representative Cryo-EM Structures of Relevant Receptors

| Receptor Subtype | Ligand(s) | PDB ID | Resolution (Å) | Key Findings |

| Human Glycine Receptor α1β | Glycine | 8DN3 | 2.9 | Revealed cooperative and symmetric structural rearrangements in the extracellular domain upon glycine binding. rcsb.org |

| Human Glycine Receptor α3β | Glycine | 9BOZ | 3.1 | Provided insights into the regulation of the receptor by intracellular loop phosphorylation. pdbj.org |

| Rat NMDA Receptor (GluN1/GluN2A/GluN2C) | Glycine, Glutamate | 7YFI | 3.3 | Showed distinct conformations of the N-terminal domains in a tri-heteromeric assembly. |

| Human NMDA Receptor (GluN1/GluN2B) | Glutamate, Glycine | 5IOU | 4.0 | Elucidated the overall architecture of a di-heterotetrameric NMDA receptor. |

This table presents examples of Cryo-EM structures for receptors targeted by glycine-like ligands. No structures with this compound are currently available.

Future Directions and Emerging Research Avenues for N 3 Phosphonopropyl Glycine

Design and Development of Highly Subtype-Selective N-(3-Phosphonopropyl)glycine Analogues

The quest for more precise pharmacological tools has spurred the design and development of analogues of this compound (NPPG) with high selectivity for specific N-methyl-D-aspartate (NMDA) receptor subtypes. NMDA receptors are complex ion channels typically composed of two GluN1 subunits and two GluN2 subunits, with four different types of GluN2 subunits (A-D) conferring distinct properties. nih.govnih.gov While competitive antagonists at the glutamate (B1630785) binding site, like NPPG's parent compound CGS 19755, often show a weak selectivity pattern, there is a significant push to create compounds that can differentiate more effectively between these subtypes. nih.gov This would allow for a more nuanced understanding of the roles individual NMDA receptor subtypes play in both normal brain function and disease. acs.org

Research efforts are focused on modifying the core structure of phosphonopropylglycine to enhance interactions with specific amino acid residues that differ between the GluN2 subunits. acs.org For example, structure-activity relationship (SAR) studies on related compounds have shown that substitutions on aromatic rings can significantly alter subtype selectivity. The introduction of a phenanthrene (B1679779) group in one series of antagonists led to a compound, PPDA, with a 94-fold increase in affinity for NR2C-containing receptors compared to its parent compound. nih.gov Similarly, another study found that a 4'-fluoro substitution on a biphenyl (B1667301) ring selectively increased affinity for NR2A. nih.gov These findings highlight the potential for targeted chemical modifications to achieve high subtype specificity. The ultimate goal is to develop pharmacological tools that can dissect the specific contributions of each NR2 subunit to physiological and pathological processes. nih.gov

Identification and Characterization of Novel Biological Targets

While this compound is primarily recognized for its interaction with NMDA receptors, ongoing research aims to identify and characterize other potential biological targets. This exploration is crucial for a comprehensive understanding of its pharmacological profile and to uncover new therapeutic possibilities or explain off-target effects. The search for novel targets often involves screening the compound against a wide array of receptors, enzymes, and other proteins.

For instance, research into related glycine (B1666218) derivatives has revealed interactions with targets beyond the classical NMDA receptor. Some synthetic derivatives of N-(phosphonomethyl) glycine have shown cytotoxicity against human tumor cell lines, suggesting potential applications in oncology. nih.gov Furthermore, the broader family of amino acid derivatives has been found to interact with a variety of cellular systems. Glycine itself, for example, has been shown to have immunomodulatory and cytoprotective effects. mdpi.com Investigating whether this compound or its analogues share any of these properties could open up new avenues for research and therapeutic development.

Exploration of this compound Derivatives in Neuroprotection Mechanisms

Given the role of NMDA receptors in excitotoxicity—a key process in neuronal damage following stroke, trauma, and in neurodegenerative diseases—derivatives of this compound are being explored for their neuroprotective potential. Overactivation of NMDA receptors leads to excessive calcium influx, triggering a cascade of events that result in cell death. Antagonists of these receptors, like NPPG derivatives, could theoretically mitigate this damage.

Studies on the parent amino acid, glycine, have demonstrated neuroprotective effects in various models of neurodegeneration. nih.gov For example, glycine has been shown to protect against D-galactose-induced neuroapoptosis, neuroinflammation, and synaptic dysfunction in mice. nih.gov While the mechanisms are complex, they are thought to involve the modulation of inflammatory pathways and the reduction of oxidative stress. mdpi.comnih.gov The development of this compound derivatives with improved brain penetrability and optimized pharmacokinetic properties is a key focus. The aim is to create compounds that can effectively reach the central nervous system and provide protection against the neuronal damage seen in a range of neurological disorders.

Integration of Multi-Omics Data to Understand Systems-Level Effects

To gain a more holistic understanding of the biological effects of this compound and its derivatives, researchers are increasingly turning to the integration of multi-omics data. This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the molecular changes induced by a compound. nih.govuniversiteitleiden.nl By analyzing these large datasets in concert, it is possible to identify pathways and networks that are perturbed by the compound, providing insights that might be missed by studying a single molecular level. frontiersin.org

For example, a multi-omics analysis could reveal how this compound affects not only the expression of NMDA receptor subunits but also downstream signaling pathways, metabolic processes, and compensatory changes in other neurotransmitter systems. nih.gov Tools for visualizing and analyzing multi-omics data are becoming more sophisticated, allowing for the simultaneous display of different data types on metabolic charts and pathway diagrams. nih.gov This systems-level approach can help to identify biomarkers of drug response, predict potential side effects, and uncover novel mechanisms of action. nih.gov

Development of this compound as Chemical Probes for Receptor and Enzyme Function

This compound and its analogues are being developed as chemical probes to investigate the structure and function of receptors and enzymes. nih.gov A high-quality chemical probe is a small molecule that can be used to selectively modulate the activity of a specific protein, allowing its biological role to be studied in detail. unimi.itrsc.org For a compound to be an effective probe, it must exhibit high potency and selectivity for its target. unimi.it

By attaching fluorescent tags or other reporter molecules to this compound derivatives, it is possible to visualize the localization of NMDA receptors in cells and tissues. acs.org Covalent probes, which form a permanent bond with their target, are particularly useful for isolating and identifying receptor subtypes. nih.gov These tools are invaluable for studying the dynamics of receptor trafficking, the formation of receptor complexes, and the conformational changes that occur during receptor activation and inhibition. The development of more sophisticated probes based on the phosphonopropylglycine scaffold will continue to be a priority for elucidating the intricate details of NMDA receptor pharmacology.

Advanced Computational Drug Design and Optimization of Phosphonopropylglycine Scaffolds

Advanced computational methods are playing an increasingly important role in the design and optimization of new drugs based on the phosphonopropylglycine scaffold. mdpi.comnih.gov Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are used to predict how changes in a molecule's structure will affect its binding affinity and selectivity for a particular target. researchgate.net These in silico approaches can significantly accelerate the drug discovery process by allowing researchers to prioritize which compounds to synthesize and test in the lab. frontiersin.orgcam.ac.uk

One promising strategy is scaffold-based molecular design, where the core structure of a known active molecule, such as phosphonopropylglycine, is used as a starting point for generating new derivatives. rsc.org By systematically adding or modifying functional groups on this scaffold, it is possible to explore a vast chemical space and identify compounds with improved properties. frontiersin.org Generative models, a form of artificial intelligence, can even be used to design entirely new molecules that are predicted to have high affinity for a specific NMDA receptor subtype. rsc.org The integration of these computational tools into the drug discovery pipeline is expected to lead to the development of more potent and selective this compound analogues in the future.

Q & A

Q. What are the recommended protocols for synthesizing N-(3-Phosphonopropyl)glycine in laboratory settings?

Synthesis of this compound can be adapted from methods used for structurally related glycine derivatives. For example, refluxing with anhydrous ethanol and sodium carbonate under inert gas (e.g., nitrogen) is a common approach. Post-synthesis purification often involves vacuum drying and recrystallization from methanol or ethanol to enhance purity . Ensure phosphonate group stability by avoiding prolonged exposure to acidic or basic conditions during synthesis.

Q. How should this compound be stored and prepared to ensure stability in experimental settings?

Store the compound at -20°C in airtight, light-resistant containers to prevent degradation. For biological assays, prepare stock solutions in organic solvents (e.g., DMSO or ethanol) at 30 mg/mL, followed by dilution into aqueous buffers (e.g., PBS pH 7.4). Note that aqueous solutions should be used within 24 hours to avoid hydrolysis or aggregation. Always verify solubility in target buffers via spectrophotometric analysis .

Advanced Research Questions

Q. How can researchers design structural analogs of this compound to investigate structure-activity relationships (SAR) in biological systems?

SAR studies require systematic variation of side chains and functional groups. For example:

- Replace the phosphonopropyl group with aminopropyl (N-(3-aminopropyl)glycine) or guanidinobutyl (N-(4-guanidinobutyl)glycine) to assess charge-dependent interactions .

- Introduce aromatic or hydrophobic moieties (e.g., methoxy-phenyl groups) to evaluate steric and electronic effects on target binding . Use luciferase reporter assays or surface plasmon resonance (SPR) to quantify binding affinity changes. Normalize data against vehicle controls and validate with triplicate measurements .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound derivatives?

- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm molecular weight and detect impurities. Derivatization with trimethylsilyl (TMS) groups enhances volatility for gas chromatography-MS (GC-MS) analysis .

- Nuclear Magnetic Resonance (NMR): ¹H and ³¹P NMR verify phosphonate group integrity and substitution patterns. Compare chemical shifts with reference spectra of analogous compounds .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (210–254 nm) assesses purity (>98% threshold recommended for biological assays) .

Q. How should researchers address contradictions in toxicity data when extrapolating results from in vitro to in vivo models for phosphonopropyl glycine derivatives?

Discrepancies often arise from differences in metabolic clearance or tissue distribution. To mitigate:

- Conduct dose-response studies in rodents, starting with 10% of the in vitro IC₅₀ (e.g., 81.5 mg/kg for acute toxicity based on LD₅₀ data from related compounds) .

- Use physiologically based pharmacokinetic (PBPK) modeling to predict systemic exposure and adjust dosing regimens.

- Perform histopathological analysis of liver and kidney tissues to identify organ-specific toxicity missed in cell-based assays.

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in enzyme inhibition assays?

- Fit data to a four-parameter logistic model (e.g., Hill equation) to calculate IC₅₀ and Hill coefficients.

- Use ANOVA with Tukey’s post hoc test for multi-group comparisons (e.g., analog vs. parent compound).

- Report variability as standard deviation (SD) or standard error of the mean (SEM) with n ≥ 3 replicates .

Q. How can researchers optimize experimental conditions for studying this compound’s interaction with metalloenzymes?

- Pre-incubate the compound with enzyme buffers (pH 6.5–7.5) containing divalent cations (e.g., Mg²⁺ or Zn²⁺) to mimic physiological conditions.

- Monitor inhibition kinetics using stopped-flow spectroscopy or isothermal titration calorimetry (ITC) to quantify binding thermodynamics.

- Validate results with site-directed mutagenesis of active-site residues to identify critical interaction points .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Use fume hoods and personal protective equipment (PPE: gloves, lab coat, safety goggles) to prevent inhalation or dermal exposure.

- In case of accidental contact, rinse with copious water for 15 minutes and seek medical evaluation.

- Dispose of waste via approved chemical waste channels, adhering to institutional guidelines for organophosphonates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.